Cas no 204858-53-7 (PI(4,5)P2,DI C8)

PI(4,5)P2,DI C8 structure
상품 이름:PI(4,5)P2,DI C8
PI(4,5)P2,DI C8 화학적 및 물리적 성질
이름 및 식별자
-
- PI(4,5)P2,DI C8
- D-MYO-PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE (PTDINS(4,5)P2) C8
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 4,5-bis(dihydrogen phosphate)
- PIP2[4',5'](8:0/8:0)
- L- alpha -Phosphatidyl-D-myo-inositol 4,5-diphosphate, dioctanoyl
- 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)
- (2R)-3-{[(R)-hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl]oxy}propane-1,2-diyl dioctanoate
- [(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate
- 204858-53-7
- L-ALPHA-PHOSPHATIDYL-D-MYO-INOSITOL 4,5-DIPHOSPHATE, DIOCTANOYL
- [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxy-cyclohexoxy]phosphoryl]oxy-2-octanoyloxy-propyl] octanoate
- dioctanoyl l-alpha-phosphatidyl-d-myo-inositol 4,5-diphosphate
- PIP2 derivative
- Q27157611
- (2R)-3-[(hydroxy{[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-bis(phosphonooxy)cyclohexyl]oxy}phosphoryl)oxy]propane-1,2-diyl dioctanoate
- [(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
- PD007487
- CHEBI:84241
-
- MDL: MFCD02259161
- 인치: InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1
- InChIKey: XLNCEHRXXWQMPK-MJUMVPIBSA-N
- 미소: CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC
계산된 속성
- 정밀분자량: 746.20809032g/mol
- 동위원소 질량: 746.20809032g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 8
- 수소 결합 수용체 수량: 19
- 중원자 수량: 47
- 회전 가능한 화학 키 수량: 26
- 복잡도: 1080
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 7
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 303Ų
- 소수점 매개변수 계산 참조값(XlogP): -0.6
실험적 성질
- 용해도: H2O: soluble
PI(4,5)P2,DI C8 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00BCY8-1mg |
PI(4,5)P2,DI C8 |
204858-53-7 | ≥95% | 1mg |
$952.00 | 2023-12-19 | |
Fluorochem | M02266-500ug |
PI(4,5)P2,di C8 |
204858-53-7 | >99% | 500ug |
£195.00 | 2022-02-28 |
PI(4,5)P2,DI C8 관련 문헌
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
204858-53-7 (PI(4,5)P2,DI C8) 관련 제품
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 1506144-62-2(1-(4-methyl-1,3-thiazol-5-yl)cyclopentan-1-amine)
- 1209391-99-0(N-{[1-(propan-2-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide)
- 1263278-77-8(2-3-4-(4-Chlorophenyl)-1-piperazinylpropyl-1,2,4-triazolo4,3-apyridin-3(2H)-one Hydrochloride)
- 899945-45-0(N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylmethanesulfonamide)
- 2097968-16-4(2-[4-(butan-2-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetic acid)
- 1805299-81-3(4-(Difluoromethyl)-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)
- 51814-20-1(ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 1697283-30-9(5,5-Dimethyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione)
추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
